molecular formula C21H14BrF2N3O2 B4378580 4-bromobenzyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

4-bromobenzyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B4378580
M. Wt: 458.3 g/mol
InChI Key: VYRCUFTWYLIJJG-UHFFFAOYSA-N
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Description

4-bromobenzyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, difluoromethyl, and phenyl groups in its structure suggests potential for various chemical modifications and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a hydrazine derivative and a β-ketoester.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide under basic conditions.

    Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

    Esterification: The final step involves esterification to introduce the 4-bromobenzyl group, typically using 4-bromobenzyl alcohol and a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolo[1,5-a]pyrimidine rings.

    Reduction: Reduction reactions can target the difluoromethyl group or the ester functionality.

    Substitution: The bromine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive sites allow for various chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, pyrazolo[1,5-a]pyrimidines are known for their activity against various enzymes and receptors. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a drug candidate. It could be investigated for its activity against cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromobenzyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate would depend on its specific biological target. Generally, pyrazolo[1,5-a]pyrimidines can interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The difluoromethyl group can enhance binding affinity and selectivity, while the bromine and phenyl groups can contribute to the overall molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These include compounds with different substituents on the pyrazolo[1,5-a]pyrimidine core.

    Difluoromethylated Compounds: Compounds with difluoromethyl groups in different positions or on different scaffolds.

    Brominated Aromatics: Compounds with bromine atoms on various aromatic rings.

Uniqueness

The uniqueness of 4-bromobenzyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of the difluoromethyl group, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-bromophenyl)methyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrF2N3O2/c22-15-8-6-13(7-9-15)12-29-21(28)16-11-25-27-18(19(23)24)10-17(26-20(16)27)14-4-2-1-3-5-14/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRCUFTWYLIJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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